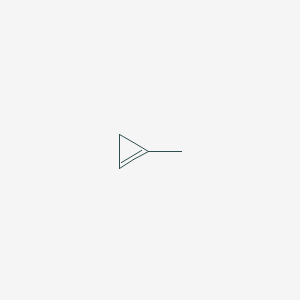

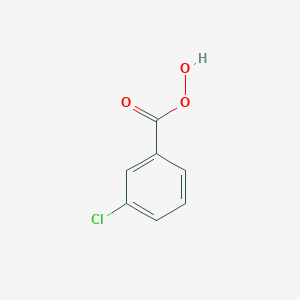

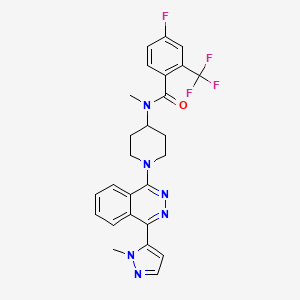

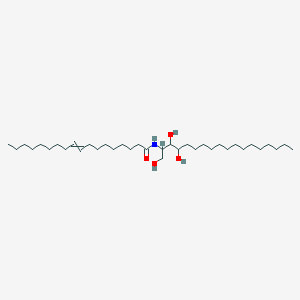

![molecular formula C26H29N9O3 B2557445 {1-[7-(丁-2-炔-1-基)-3-甲基-1-[(4-甲基喹唑啉-2-基)甲基]-2,6-二氧代-2,3,6,7-四氢-1H-嘌呤-8-基]哌啶-3-基}脲 CAS No. 1955514-80-3](/img/structure/B2557445.png)

{1-[7-(丁-2-炔-1-基)-3-甲基-1-[(4-甲基喹唑啉-2-基)甲基]-2,6-二氧代-2,3,6,7-四氢-1H-嘌呤-8-基]哌啶-3-基}脲

描述

N-[1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]-urea is derived from the parent compound Linagliptin, which is a novel potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor with potential use in the treatment of type 2 diabetes.

科学研究应用

药物开发和杂质研究:

研究人员在药物开发、质量控制和监管申报过程中使用这种化合物作为分析标准或杂质参考。 例如,N-去哌啶-3-胺利格列汀二聚体,一种相关的杂质,在利格列汀的分析方法验证和商业生产中得到应用 .

作用机制

Target of Action

The primary target of 1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl urea is dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl urea: acts as an inhibitor of DPP-4 . By inhibiting DPP-4, it prolongs the action of incretin hormones, leading to increased insulin synthesis and release, and decreased glucagon secretion .

Biochemical Pathways

The inhibition of DPP-4 by 1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl urea affects the incretin system, specifically the GLP-1 and GIP pathways . These pathways are involved in the regulation of glucose homeostasis. The downstream effects include increased insulin secretion, decreased glucagon secretion, and reduced blood glucose levels .

Result of Action

The molecular and cellular effects of 1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl urea ’s action include increased insulin synthesis and secretion, decreased glucagon secretion, and ultimately, a reduction in blood glucose levels .

生物活性

The compound {1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl}urea is a complex organic molecule with potential biological activities. This article delves into its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C26H28N8O3

- Molecular Weight : 500.55 g/mol

- CAS Number : 2137744-33-1

The compound features a piperidine ring, a purine derivative, and a quinazoline moiety, which are known to contribute to various biological activities.

Anticancer Activity

Research has indicated that derivatives of quinazoline and purine compounds exhibit significant anticancer properties. The specific compound has been studied for its effects on various cancer cell lines.

Cytotoxicity Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 10.28 | |

| HepG2 (Liver) | 8.107 | |

| A549 (Lung) | 10.79 | |

| Jurkat E6.1 (T-cell leukemia) | 12.5 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound is more potent than traditional chemotherapeutics like doxorubicin.

The biological activity of the compound may be attributed to several mechanisms:

- Inhibition of Key Kinases : The compound has been shown to inhibit ERK1/2 signaling pathways, which are crucial for cell proliferation and survival.

- Induction of Apoptosis : Activation of caspases has been observed, indicating that the compound can induce programmed cell death in cancer cells.

- Cell Cycle Arrest : Studies suggest that the compound causes G1 phase arrest in the cell cycle, preventing cancer cells from dividing and proliferating.

Structure-Activity Relationship (SAR)

The structure of the compound plays a pivotal role in its biological activity. Modifications in the quinazoline and purine structures can significantly enhance or diminish its anticancer properties. For instance:

- Substituents at specific positions on the quinazoline ring have been linked to increased potency against certain cancer types.

- The presence of butynyl groups has been associated with improved lipophilicity, enhancing cellular uptake.

Study 1: Anticancer Efficacy in Mice Models

A study conducted on mice bearing xenografts of human breast cancer cells treated with the compound showed a significant reduction in tumor size compared to control groups receiving no treatment or standard chemotherapy agents. The study reported:

- Tumor Volume Reduction : 65% reduction in tumor volume after 30 days of treatment.

- Survival Rate : Increased survival rates observed in treated groups compared to untreated controls.

Study 2: Mechanistic Insights

Another investigation focused on elucidating the molecular mechanisms behind the anticancer effects. The results highlighted:

- Caspase Activation : A marked increase in active caspases 3 and 9 was noted in treated cells.

- Western Blot Analysis : Indicated downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic factors (e.g., Bax).

属性

IUPAC Name |

[1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N9O3/c1-4-5-13-34-21-22(31-25(34)33-12-8-9-17(14-33)29-24(27)37)32(3)26(38)35(23(21)36)15-20-28-16(2)18-10-6-7-11-19(18)30-20/h6-7,10-11,17H,8-9,12-15H2,1-3H3,(H3,27,29,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRPIDPNVOGFFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N9O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。